Boc-2,5-Dichloro-D-Phenylalanine

Description

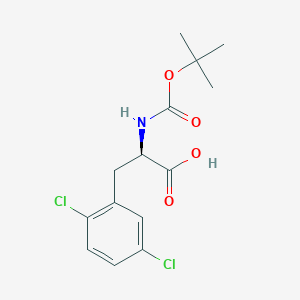

Boc-2,5-Dichloro-D-Phenylalanine is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and chlorine substituents at the 2- and 5-positions of the phenyl ring. This compound is structurally analogous to naturally occurring phenylalanine but modified for enhanced stability and tailored reactivity in peptide synthesis and medicinal chemistry. The Boc group provides acid-labile protection, enabling selective deprotection during solid-phase peptide synthesis (SPPS), while the chlorine atoms introduce steric and electronic effects that influence binding affinity, metabolic stability, and solubility .

Properties

Molecular Formula |

C14H17Cl2NO4 |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

(2R)-3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

InChI Key |

MAPXGUCNAIICIY-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Cl)Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Boc-2,5-Dichloro-D-Phenylalanine and its analogs:

Key Comparisons

Protecting Group Stability

- Boc vs. Cbz: Boc-protected compounds (e.g., Boc-D-Phenylalanine) are stable under basic and hydrogenolytic conditions but cleaved by trifluoroacetic acid (TFA), making them ideal for SPPS . In contrast, Cbz-protected analogs (e.g., Cbz-3,5-Dichloro-D-Phenylalanine) are sensitive to hydrogenolysis, limiting their use in catalytic environments .

Halogen Effects

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lipophilicity enhance membrane permeability and metabolic stability compared to fluorine. For example, this compound (inferred) would exhibit higher logP than the difluoro analog (301.3 g/mol, 97% purity) . Fluorine’s electronegativity, however, improves hydrogen bonding in target interactions.

Substituent Position

- 2,5-Dichloro vs. Meta (3,5) substitution (e.g., Cbz-3,5-Dichloro-D-Phenylalanine, 368.28 g/mol) offers symmetrical electronic effects, favoring interactions with planar binding sites .

Homophenylalanine vs. Phenylalanine

Boc-3,5-Dichloro-D-Homophenylalanine features an extended side chain (additional CH₂ group), altering peptide backbone conformation and solvent accessibility. This modification is critical for designing constrained peptides or protease-resistant analogs .

Preparation Methods

General Strategy for Boc Protection of Amino Acids

The Boc protection of amino acids, including phenylalanine derivatives, is a well-established procedure. The general synthetic approach involves reacting the free amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base or catalyst to form the N-Boc protected amino acid.

- Amino acid (1 mmol) is stirred with di-tert-butyl dicarbonate (2.5–3 mmol) in ethanol (1 mL).

- Guanidine hydrochloride (15 mol%) is used as a catalyst.

- The reaction is carried out at 35–40 °C for approximately 6.5 hours.

- After completion, ethanol is evaporated under vacuum.

- The residue is washed with water and hexane or petroleum ether to isolate the N-Boc amino acid product.

- Further recrystallization may be performed for purification.

This method yields Boc-protected amino acids with high efficiency (up to 93% yield reported for Boc-D-Phenylalanine) and purity.

Specific Preparation of Boc-2,5-Dichloro-D-Phenylalanine

While the direct Boc protection of 2,5-dichloro-D-phenylalanine follows the general Boc protection methodology, the synthesis of the 2,5-dichloro-D-phenylalanine precursor requires specialized synthetic routes due to the dichloro substitution pattern on the aromatic ring.

The synthesis of 2,5-dichloro-D-phenylalanine involves multi-step organic transformations starting from chlorinated aromatic intermediates. The key challenge is the selective introduction of amino and carboxyl groups onto the 2,5-dichlorophenyl ring.

A notable approach involves:

- Preparation of 2,5-dichloro-p-phenylenediamine via diazotization and coupling reactions.

- Reduction of azo compounds formed by coupling 2,5-dichloroaniline with aniline diazonium salts under acidic conditions using metallic zinc or iron powder.

- Recovery and recycling of aniline by steam distillation to improve economic and environmental efficiency.

This synthetic route is advantageous because it improves yield, lowers cost, and reduces pollution compared to traditional methods involving multiple protection and deprotection steps and catalytic hydrogenation that often cause dehalogenation side reactions.

Detailed Stepwise Preparation Method of 2,5-Dichloro-p-Phenylenediamine (Key Intermediate)

The preparation of 2,5-dichloro-p-phenylenediamine, a crucial intermediate for this compound, involves the following steps:

| Step Number | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Diazotization | Aniline, inorganic acid (HCl or H2SO4), NaNO2, 0–5 °C, 0.25–2 h | Formation of aniline diazonium salt in aqueous acid. |

| 2 | Coupling | 2,5-dichlorophenamide, diazonium salt, pH 8–8.5, 8–25 °C, 3–5 h | Coupling reaction to form azo-compound 4-amino-2,5-dichloronitrobenzene. |

| 3 | Reduction (Hydrogenolysis) | Zinc or iron powder (1:1.5–2.5 molar ratio to azo compound), acidic conditions, 90–105 °C, 2–6 h | Reduction of azo compound to 2,5-dichloro-p-phenylenediamine with simultaneous aniline recovery by steam distillation. |

| 4 | Aftertreatment | Methanol dissolution, pH adjustment to 8–8.5, filtration, acid salification with HCl, decolorization with activated carbon, crystallization | Purification of crude product to obtain high-purity 2,5-dichloro-p-phenylenediamine. |

This one-pot or stepwise procedure offers operational simplicity and industrial scalability while minimizing environmental impact.

Boc Protection of 2,5-Dichloro-D-Phenylalanine

Once 2,5-dichloro-D-phenylalanine is obtained, Boc protection is carried out as follows:

| Parameter | Details |

|---|---|

| Starting Material | 2,5-Dichloro-D-phenylalanine (1 mmol) |

| Boc Reagent | Di-tert-butyl dicarbonate (2.5–3 mmol) |

| Catalyst | Guanidine hydrochloride (15 mol%) |

| Solvent | Ethanol (1 mL) |

| Temperature | 35–40 °C |

| Reaction Time | ~6.5 hours |

| Work-up | Evaporation of ethanol, washing with water and hexane or petroleum ether |

| Yield | Approximately 90%+ (based on analogous Boc-D-phenylalanine data) |

The reaction proceeds with stirring until a clear solution is obtained, indicating completion of Boc protection. The product is isolated by solvent removal and washing, with optional recrystallization to enhance purity.

Research Findings and Comparative Analysis

Yield and Purity: The Boc protection method using guanidine hydrochloride catalyst in ethanol provides high yields (~93%) and purity, which is critical for subsequent peptide synthesis applications.

Environmental and Economic Aspects: The synthetic route to 2,5-dichloro-p-phenylenediamine incorporating azo coupling and metal reduction under acidic conditions minimizes hazardous waste and improves raw material recycling, aligning with green chemistry principles.

Industrial Applicability: The one-pot synthesis and continuous recovery of aniline make the process suitable for scale-up, reducing operational complexity and cost.

Summary Table of Preparation Methods

| Preparation Stage | Method/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Synthesis of 2,5-Dichloro-p-Phenylenediamine | Diazotization, azo coupling, metal reduction (Zn/Fe), acidic conditions, 90–105 °C | High yield, reduced pollution, recyclable aniline | Requires careful pH and temperature control |

| Boc Protection of 2,5-Dichloro-D-Phenylalanine | Reaction with di-tert-butyl dicarbonate, guanidine hydrochloride catalyst, ethanol, 35–40 °C | High yield, simple work-up, pure product | Optimization needed for scale-up |

Q & A

Q. Are there specific safety protocols for handling this compound due to halogenated aromaticity?

- Methodological Answer : Treat as a potential irritant:

- Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis.

- Avoid prolonged exposure; chlorinated aromatics may exhibit cumulative toxicity.

- Dispose of waste via halogen-specific protocols (e.g., incineration with alkaline scrubbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.